1-Aminopiperidin-2-one

Description

The exact mass of the compound 1-Aminopiperidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Aminopiperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aminopiperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-aminopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-7-4-2-1-3-5(7)8/h1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCDHGVIPGMQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537683 | |

| Record name | 1-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31967-09-6 | |

| Record name | 1-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminopiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Aminopiperidin-2-one: A Technical Overview of a Niche Heterocycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopiperidin-2-one, a heterocyclic organic compound, presents a unique structural motif with potential applications in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive summary of the currently available information on its chemical structure, properties, and synthesis. However, it is important to note that detailed experimental data, including comprehensive spectral analyses and biological activity studies, for 1-Aminopiperidin-2-one (CAS 31967-09-6) are not extensively reported in publicly accessible scientific literature. Much of the available information is extrapolated from data on its isomers and related compounds. This document aims to consolidate the existing knowledge and highlight the areas where further research is required.

Chemical Structure and Identification

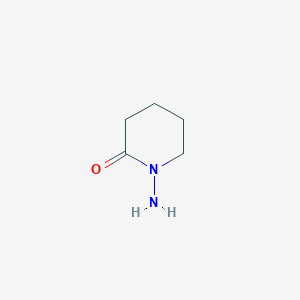

1-Aminopiperidin-2-one is a six-membered lactam ring with an amino group attached to the nitrogen atom of the amide functionality.

Systematic IUPAC Name: 1-aminopiperidin-2-one Molecular Formula: C₅H₁₀N₂O[1] Molecular Weight: 114.15 g/mol [1] CAS Registry Number: 31967-09-6[1]

The chemical structure of 1-Aminopiperidin-2-one is as follows:

Physicochemical Properties

Quantitative data for 1-Aminopiperidin-2-one is sparse in peer-reviewed literature. The following table summarizes the predicted and available physical properties. It is crucial to recognize that some of these values are computational predictions and await experimental verification.

| Property | Value | Source |

| Molecular Weight | 114.15 g/mol | PubChem[1] |

| Boiling Point | 207.7 °C at 760 mmHg | LookChem[2] |

| Density | 1.123 g/cm³ | LookChem[2] |

| Refractive Index | 1.508 | LookChem[2] |

| Flash Point | 79.4 °C | LookChem[2] |

| Vapor Pressure | 0.222 mmHg at 25°C | LookChem[2] |

| LogP (predicted) | -0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 2 | LookChem[2] |

Synthesis of 1-Aminopiperidin-2-one

The following diagram illustrates a generalized and hypothetical synthetic workflow for piperidone synthesis, which could be adapted for 1-Aminopiperidin-2-one.

Caption: A generalized, hypothetical workflow for the synthesis of 1-Aminopiperidin-2-one.

Spectral Data (Predicted)

No experimentally obtained NMR, IR, or Mass Spectra for 1-Aminopiperidin-2-one have been identified in the available literature. Spectroscopic prediction tools can provide an estimation of the expected spectral features.

¹H NMR (Predicted):

-

Protons on the carbon adjacent to the carbonyl group (C3) would likely appear downfield (δ ~2.2-2.5 ppm).

-

Protons on the carbon adjacent to the N-amino group (C6) would also be downfield (δ ~3.0-3.4 ppm).

-

The remaining methylene protons (C4, C5) would likely appear as complex multiplets in the upfield region (δ ~1.7-2.1 ppm).

-

The protons of the NH₂ group would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR (Predicted):

-

The carbonyl carbon (C2) would be the most downfield signal (δ ~170-175 ppm).

-

The carbon adjacent to the N-amino group (C6) would be in the range of δ ~45-55 ppm.

-

The other ring carbons would appear in the aliphatic region (δ ~20-35 ppm).

IR Spectroscopy (Predicted):

-

A strong absorption band corresponding to the C=O stretch of the lactam would be expected around 1650-1680 cm⁻¹.

-

N-H stretching vibrations from the primary amino group would be expected in the region of 3300-3500 cm⁻¹ as two distinct bands.

-

N-H bending vibrations would be observed around 1590-1650 cm⁻¹.

-

C-H stretching vibrations of the methylene groups would appear just below 3000 cm⁻¹.

Biological Activity and Drug Development Potential

There is a significant lack of information regarding the biological activity, mechanism of action, and potential signaling pathway involvement of 1-Aminopiperidin-2-one in the public domain. While the piperidine and piperidinone scaffolds are present in many biologically active molecules, the specific contribution of the 1-amino substitution on the lactam nitrogen is uncharacterized.

Derivatives of aminopiperidines have been investigated for various therapeutic targets. For instance, aminopiperidine derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment. However, these studies focus on different isomers and substitution patterns.

The following diagram illustrates a general logical relationship in early-stage drug discovery where a novel scaffold like 1-aminopiperidin-2-one might be evaluated.

Caption: A simplified logical workflow for the evaluation of a novel chemical scaffold.

Conclusion and Future Directions

1-Aminopiperidin-2-one remains a poorly characterized molecule. While its structure is known and some basic physicochemical properties have been predicted, a significant data gap exists concerning its synthesis, comprehensive spectral characterization, and biological activity. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research should focus on:

-

Development of a robust and reproducible synthetic protocol.

-

Complete spectral characterization using NMR, IR, and mass spectrometry to confirm its structure and provide reference data.

-

In vitro screening against a panel of biological targets to identify any potential therapeutic applications.

The information presented in this guide is based on the limited data available and should be used as a starting point for further investigation. Experimental validation of the predicted properties and exploration of the biological potential of 1-Aminopiperidin-2-one are essential next steps in understanding the significance of this unique heterocyclic compound.

References

1-Aminopiperidin-2-one IUPAC nomenclature and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise summary of the fundamental identification properties of 1-Aminopiperidin-2-one. Due to a notable scarcity of in-depth technical and experimental data in publicly accessible scientific literature, this guide is focused on delivering the core nomenclature and registration information for this chemical compound. Further research is required to elucidate its synthesis, reactivity, and biological activity.

Chemical Identification

The compound 1-Aminopiperidin-2-one is a heterocyclic organic molecule. Its core structure consists of a piperidin-2-one ring, which is a six-membered lactam, with an amino group substituted at the nitrogen atom (position 1).

| Property | Value |

| IUPAC Name | 1-aminopiperidin-2-one[1] |

| CAS Number | 31967-09-6[1] |

| Molecular Formula | C5H10N2O[1] |

| Molecular Weight | 114.15 g/mol [1] |

Structural Information

A 2D representation of the chemical structure for 1-Aminopiperidin-2-one is provided below.

Figure 1: Chemical structure of 1-Aminopiperidin-2-one.

Data Availability

Conclusion

While the fundamental identifiers for 1-Aminopiperidin-2-one, its IUPAC name and CAS number, are established, there is a clear gap in the scientific literature regarding its detailed characterization and potential applications. This presents an opportunity for novel research to explore the synthesis and properties of this compound, which could be of interest to the fields of medicinal chemistry and materials science. Researchers are encouraged to investigate this molecule to expand the current body of knowledge.

References

Spectroscopic Profile of 1-Aminopiperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-aminopiperidin-2-one (CAS No. 31967-09-6). Due to the limited availability of experimentally-derived public data for this specific compound, this document focuses on predicted spectroscopic characteristics based on the analysis of its chemical structure and data from analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-aminopiperidin-2-one. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Aminopiperidin-2-one

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H3 (α to C=O) | 2.3 - 2.6 | Triplet | 2H |

| H4 (β to C=O) | 1.8 - 2.1 | Multiplet | 2H |

| H5 (γ to C=O) | 1.7 - 2.0 | Multiplet | 2H |

| H6 (α to N-NH₂) | 3.2 - 3.5 | Triplet | 2H |

| NH₂ | 3.0 - 4.0 | Broad Singlet | 2H |

Note: The chemical shift of the NH₂ protons is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Aminopiperidin-2-one

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 170 - 175 |

| C3 | 30 - 35 |

| C4 | 20 - 25 |

| C5 | 25 - 30 |

| C6 | 45 - 50 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for 1-Aminopiperidin-2-one

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands for primary amine) |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Amide/Lactam) | 1650 - 1690 | Strong |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data for 1-Aminopiperidin-2-one

| Ion | Predicted m/z | Notes |

| [M]⁺ | 114 | Molecular Ion |

| [M-NH₂]⁺ | 98 | Loss of the amino group |

| [M-CO]⁺ | 86 | Loss of carbon monoxide |

| [M-C₂H₄]⁺ | 86 | Loss of ethylene via ring fragmentation |

| C₄H₈N⁺ | 70 | Common fragment for piperidine derivatives |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 1-aminopiperidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 1-aminopiperidin-2-one in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

-

Set the spectral width to cover a chemical shift range of 0-12 ppm.

-

Obtain a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Acquire the carbon-13 NMR spectrum on the same instrument.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Employ proton decoupling to simplify the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Mix a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a coupled chromatography system such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization:

-

Electron Ionization (EI): This is a common technique for GC-MS and provides a characteristic fragmentation pattern.

-

Electrospray Ionization (ESI): This is a softer ionization technique often used with LC-MS, which is more likely to produce a prominent molecular ion peak.

-

-

Analysis: The mass spectrum is recorded, displaying the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1-aminopiperidin-2-one.

Theoretical Stability of 1-Aminopiperidin-2-one: A Computational Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical analysis of the conformational stability of 1-aminopiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental studies on the stability of this specific molecule, this guide outlines a robust computational methodology based on established principles of conformational analysis and quantum chemical calculations. The data presented herein is illustrative of the expected outcomes from such a study and serves as a framework for future experimental and computational investigations.

Introduction

1-Aminopiperidin-2-one is a substituted lactam containing a piperidine ring, an exocyclic amino group, and a carbonyl group. The conformational flexibility of the six-membered ring, coupled with the potential for intramolecular interactions involving the amino and carbonyl groups, makes a theoretical understanding of its stability crucial for predicting its chemical behavior, reactivity, and potential as a scaffold in drug design. This document details a hypothetical computational study to determine the relative stabilities of the possible conformers of 1-aminopiperidin-2-one.

Conformational Isomers of 1-Aminopiperidin-2-one

The piperidin-2-one ring can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. For a substituted piperidine ring, the chair conformation is generally the most stable. The primary focus of this theoretical study is the relative stability of the two chair conformers resulting from the ring flip, as well as the orientation of the exocyclic amino group.

The two primary chair conformers are distinguished by the axial or equatorial position of the N-amino group. Furthermore, the rotation around the N-N bond can lead to different orientations of the lone pair of electrons on the exocyclic nitrogen atom.

Computational Methodology

The following computational protocol is proposed to accurately determine the geometric and energetic properties of 1-aminopiperidin-2-one conformers. This methodology is based on standard practices in computational organic chemistry.

Conformational Search

A systematic conformational search would be initially performed using a molecular mechanics force field, such as MMFF94, to identify all possible low-energy conformers. This step is crucial to ensure that the global minimum and all relevant local minima on the potential energy surface are identified.

Quantum Chemical Calculations

The geometries of the conformers identified in the initial search would be subsequently optimized using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable level of theory for such systems, providing a good balance between accuracy and computational cost.

Thermochemical Analysis

Frequency calculations would be performed at the same level of theory to confirm that the optimized geometries correspond to true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE), thermal corrections, and entropies, which are used to calculate the Gibbs free energies of each conformer at a standard temperature (298.15 K). The relative Gibbs free energies determine the equilibrium population of the conformers.

Solvation Effects

To simulate a more realistic environment, the effect of a solvent (e.g., water) on the conformational stability would be investigated using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

Hypothetical Data and Results

The following tables summarize the expected quantitative data from the proposed computational study. The values are illustrative and intended to demonstrate how the results of such a study would be presented.

Table 1: Relative Energies and Gibbs Free Energies of 1-Aminopiperidin-2-one Chair Conformers in the Gas Phase

| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Chair (N-amino equatorial) | 0.00 | 0.00 |

| Chair (N-amino axial) | 1.52 | 1.35 |

Table 2: Key Geometric Parameters of the Most Stable Conformer (Chair, N-amino equatorial)

| Parameter | Value |

| C=O bond length | 1.23 Å |

| N-N bond length | 1.45 Å |

| C-N-N bond angle | 118.5° |

| Dihedral angle (C-C-N-N) | 175.2° |

Visualization of Theoretical Concepts

Diagrams are essential for visualizing the relationships between different conformers and the workflow of the computational study.

Caption: Conformational equilibrium between the two chair forms of 1-aminopiperidin-2-one.

Caption: A typical workflow for the computational analysis of molecular stability.

Discussion

The hypothetical data suggests that the chair conformer with the N-amino group in the equatorial position is the most stable, which is consistent with the general principles of conformational analysis where bulky substituents prefer the less sterically hindered equatorial position. The energy difference between the equatorial and axial conformers would determine their relative populations at equilibrium.

The inclusion of a solvent model is important as polar solvents can stabilize conformers with larger dipole moments. For 1-aminopiperidin-2-one, the relative stability of the conformers might be altered in a polar solvent compared to the gas phase.

Conclusion

This whitepaper has outlined a theoretical framework for investigating the stability of 1-aminopiperidin-2-one. Through a combination of conformational searching and quantum chemical calculations, it is possible to obtain detailed insights into the energetic landscape of this molecule. The proposed computational methodology provides a clear path for future research, and the illustrative data serves as a guide for interpreting the results of such studies. A thorough understanding of the conformational preferences of 1-aminopiperidin-2-one is a critical first step in the rational design of novel therapeutics based on this scaffold.

Quantum Chemical Blueprint for 1-Aminopiperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopiperidin-2-one is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs that are present in various bioactive molecules. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for rational drug design and development. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular characteristics of 1-Aminopiperidin-2-one. It details the theoretical background, computational methodologies, and expected outcomes of such studies. This document serves as a blueprint for researchers aiming to perform similar computational analyses, offering detailed protocols and standardized data presentation formats.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, providing insights into molecular properties at the atomic level. For a molecule like 1-aminopiperidin-2-one, these computational methods can predict its stable conformations, vibrational frequencies corresponding to infrared spectroscopy, and electronic properties such as orbital energies and charge distribution. This data is invaluable for understanding its chemical behavior, potential intermolecular interactions, and for guiding synthetic efforts. This guide outlines a standard computational workflow for the theoretical investigation of 1-aminopiperidin-2-one.

Computational Methodology

The theoretical investigation of 1-aminopiperidin-2-one would typically involve a multi-step computational protocol. The following sections detail the proposed experimental workflow.

Geometry Optimization

The initial step involves finding the minimum energy structure of the molecule. This is achieved through geometry optimization, where the positions of the atoms are varied until the lowest energy conformation is found. A common and effective method for this is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Experimental Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-311++G(d,p), a Pople-style basis set that provides a good description of electron distribution, including polarization and diffuse functions.

-

Environment: The calculations can be performed in the gas phase or in a solvent using a continuum solvation model like the Polarization Continuum Model (PCM) to simulate a more realistic environment (e.g., water or DMSO).

-

Convergence Criteria: Default convergence criteria for energy and forces are typically sufficient.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Experimental Protocol:

-

Software: Same as for geometry optimization.

-

Method: B3LYP/6-311++G(d,p).

-

Procedure: The calculation of the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) is performed at the optimized geometry.

-

Output: The output will provide the vibrational frequencies and their corresponding IR intensities. These frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

Electronic Properties Analysis

To understand the electronic nature of 1-aminopiperidin-2-one, several calculations are performed on the optimized geometry. These include the analysis of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.

Experimental Protocol:

-

Software: Same as for geometry optimization.

-

Method: B3LYP/6-311++G(d,p).

-

Calculations:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The energy gap between them is an indicator of the molecule's chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized to identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.

-

Mulliken Population Analysis: This analysis provides the partial atomic charges on each atom in the molecule, offering insights into the charge distribution.

-

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be summarized in a clear and structured manner for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.35 | ||

| C2-O3 | 1.23 | ||

| C2-C3 | 1.53 | ||

| C3-C4 | 1.54 | ||

| C4-C5 | 1.54 | ||

| C5-C6 | 1.53 | ||

| C6-N1 | 1.47 | ||

| N1-N7 | 1.42 | ||

| C6-N1-C2 | 120.5 | ||

| N1-C2-O3 | 125.0 | ||

| N1-C2-C3 | 115.0 | ||

| C2-C3-C4 | 112.0 | ||

| C3-C4-C5 | 111.5 | ||

| C4-C5-C6 | 112.0 | ||

| C5-C6-N1 | 113.0 | ||

| C6-N1-N7-H | 180.0 | ||

| C2-N1-C6-C5 | 45.0 |

Note: The atom numbering corresponds to the diagram in Figure 1. The presented values are hypothetical and representative of what would be expected from a B3LYP/6-311++G(d,p) calculation.

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Assignment |

| 1 | 3350 | 50.2 | N-H stretch (amino group) |

| 2 | 3280 | 45.8 | N-H stretch (amino group) |

| 3 | 2950 | 30.5 | C-H stretch (aliphatic) |

| 4 | 2880 | 25.1 | C-H stretch (aliphatic) |

| 5 | 1680 | 150.7 | C=O stretch (amide) |

| 6 | 1450 | 20.3 | CH₂ scissoring |

| 7 | 1250 | 60.9 | C-N stretch |

Note: Frequencies are scaled by a factor of 0.96. The assignments are based on the visualization of the vibrational modes.

Table 3: Electronic Properties

| Property | Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on O3 | -0.6 e |

| Mulliken Charge on N1 | -0.4 e |

| Mulliken Charge on N7 | -0.3 e |

Note: These values are illustrative and would be obtained from the output of the electronic structure calculation.

Visualization of Results

Visual representations are critical for interpreting the results of quantum chemical calculations.

1-Aminopiperidin-2-one: A Technical Overview of its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

1-Aminopiperidin-2-one, also known as N-amino-δ-valerolactam, is a six-membered lactam with an amino group attached to the nitrogen atom. Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 114.15 g/mol | --INVALID-LINK-- |

| CAS Number | 31967-09-6 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| IUPAC Name | 1-aminopiperidin-2-one | --INVALID-LINK-- |

Plausible Synthesis of 1-Aminopiperidin-2-one

The synthesis of 1-Aminopiperidin-2-one can be conceptually approached through the N-amination of the parent lactam, δ-valerolactam (also known as 2-piperidone). This method is a common strategy for the preparation of N-amino heterocyclic compounds.

A generalized experimental protocol for such a transformation is detailed below. This protocol is based on established methods for the N-amination of amides and lactams, although the specific application to δ-valerolactam to produce 1-Aminopiperidin-2-one would require optimization of reaction conditions.

Experimental Protocol: N-Amination of δ-Valerolactam

Materials:

-

δ-Valerolactam (2-piperidone)

-

Hydroxylamine-O-sulfonic acid (HOSA) or another suitable aminating agent

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Deionized water

-

Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve δ-valerolactam in the chosen anhydrous aprotic solvent under an inert atmosphere.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base portion-wise to the solution while stirring. The formation of the corresponding lactam salt is expected.

-

Amination: In a separate flask, prepare a solution of the aminating agent (e.g., hydroxylamine-O-sulfonic acid) in the same anhydrous solvent. Add this solution dropwise to the cooled lactam salt solution. The reaction is typically exothermic and the temperature should be carefully monitored and maintained.

-

Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude 1-Aminopiperidin-2-one can then be purified by a suitable method such as column chromatography or recrystallization.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Reactant Ratio | 1:1.2 (δ-Valerolactam : Aminating Agent) |

| Reaction Temperature | 25 °C |

| Reaction Time | 12 hours |

| Yield (Theoretical) | 60-80% (This is an estimated range and would depend on optimization) |

Synthesis Workflow Diagram

Physicochemical Properties of N-Amino Piperidones: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of N-amino piperidones, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. This document outlines key properties, details experimental protocols for their determination, and presents a synthesis workflow and a relevant biological signaling pathway.

Introduction to N-Amino Piperidones

N-amino piperidones are piperidone derivatives characterized by the presence of an amino group attached to the piperidine ring. These structures serve as versatile scaffolds in medicinal chemistry due to their synthetic tractability and their prevalence in a wide range of biologically active molecules. The strategic incorporation of the N-amino piperidone core can significantly influence a compound's pharmacokinetic and pharmacodynamic profiles. Understanding their physicochemical properties is paramount for the rational design and development of novel therapeutics.

Physicochemical Properties of N-Amino Piperidone Derivatives

The physicochemical characteristics of N-amino piperidones are crucial for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). This section details key properties for two common N-Boc (tert-butoxycarbonyl) protected N-amino piperidones, which are frequently used as intermediates in pharmaceutical synthesis.

Table 1: Physicochemical Properties of 4-Amino-1-Boc-piperidine

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [2][3] |

| Appearance | White to off-white solid/crystalline powder | [4][5] |

| Melting Point | 50-51 °C or 162-166 °C (polymorphism or different salts may exist) | [1][5] |

| Boiling Point | 80 °C at 0.037 mmHg | [1] |

| Solubility | Insoluble in water | [1] |

| Calculated LogP | 0.7 | [3] |

| Stability | The Boc protecting group is acid-labile. The compound may be susceptible to oxidation and degradation upon prolonged exposure to light or high temperatures. |

Table 2: Physicochemical Properties of 3-Amino-1-Boc-piperidine

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [6][7] |

| Molecular Weight | 200.28 g/mol | [8] |

| Appearance | Colorless to light yellow liquid or solid | [6][8] |

| Refractive Index | 1.4710-1.4750 @ 20°C | [6] |

| Solubility | Soluble in dimethylsulfoxide | [7] |

| Optical Rotation | [α]/D +32.0±3°, c = 1 in DMF ((S)-enantiomer) | |

| Optical Rotation | [α]/D -28.5±2°, c = 1 in DMF ((R)-enantiomer) | |

| Stability | The Boc protecting group is acid-labile. |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. This section provides detailed methodologies for key experiments.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP).

Materials:

-

N-amino piperidone derivative

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a stock solution of the N-amino piperidone derivative in the aqueous or organic phase.

-

Add equal volumes of the pre-saturated n-octanol and aqueous phase to a separatory funnel.

-

Add a known amount of the stock solution to the biphasic system.

-

Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the N-amino piperidone derivative in each phase using a suitable analytical method.

-

Calculate the LogP value using the following equation: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Materials:

-

N-amino piperidone derivative

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Calibrated pH meter with an electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Dissolve a known amount of the N-amino piperidone derivative in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized strong acid or base, adding small, precise volumes from the burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa can be determined from the titration curve. For a basic compound, the pKa is the pH at which half of the compound is protonated (i.e., at the half-equivalence point). Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the temperature and heat flow associated with thermal transitions in a material.

Materials:

-

N-amino piperidone derivative

-

DSC instrument

-

Aluminum or hermetic pans and lids

-

Crimper for sealing pans

Procedure:

-

Accurately weigh a small amount of the N-amino piperidone derivative (typically 1-5 mg) into a DSC pan.

-

Seal the pan using a crimper. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The DSC instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Synthesis and Biological Activity

Synthesis of 4-Amino-1-Boc-piperidine

A common route for the synthesis of 4-amino-1-Boc-piperidine involves the reductive amination of 1-Boc-4-piperidone. A detailed workflow is presented below.[9]

Biological Activity and Signaling Pathway

Certain N-amino piperidone derivatives have been identified as potent inhibitors of the C-C chemokine receptor type 5 (CCR5).[10] CCR5 is a G protein-coupled receptor that plays a crucial role in the inflammatory response and is also a co-receptor for HIV entry into host cells. Inhibition of CCR5 can block these processes.

The binding of a chemokine ligand (e.g., RANTES) to CCR5 activates a downstream signaling cascade involving G-proteins, leading to cellular responses such as chemotaxis and inflammation. An N-amino piperidone-based CCR5 antagonist would competitively bind to the receptor, preventing the natural ligand from binding and thereby inhibiting the intracellular signaling cascade.

References

- 1. chembk.com [chembk.com]

- 2. 4-アミノ-1-Boc-ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]

- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 6. H26937.06 [thermofisher.com]

- 7. (S)-3-Amino-1-N-Boc-piperidine | 625471-18-3 [chemicalbook.com]

- 8. (+/-)-3-AMINO-1-BOC-PIPERIDINE | Chemical Properties, Uses, Safety Data, Synthesis & Supplier Information China [pipzine-chem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Amino-1-Boc-piperidine | 87120-72-7 [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 1-Aminopiperidin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-Aminopiperidin-2-one in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for 1-Aminopiperidin-2-one in various organic solvents has been publicly reported. This document, therefore, provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound such as 1-Aminopiperidin-2-one. This guide is intended to equip researchers, scientists, and drug development professionals with the methodology to ascertain this critical physicochemical property in their own laboratory settings.

Introduction to 1-Aminopiperidin-2-one

1-Aminopiperidin-2-one is a cyclic hydrazine derivative with the molecular formula C₅H₁₀N₂O.[1] Its structure, featuring both a lactam ring and a primary amine, suggests a degree of polarity that will influence its solubility in different organic solvents. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and purification processes.

Quantitative Solubility Data

As of the date of this publication, a thorough review of available scientific literature and chemical databases has yielded no specific quantitative data on the solubility of 1-Aminopiperidin-2-one in common organic solvents. Researchers are therefore encouraged to determine this data experimentally. The following sections provide a detailed protocol for this purpose.

Experimental Protocol for Determining Solubility

The following protocol outlines a general method for determining the solubility of a solid compound, such as 1-Aminopiperidin-2-one, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.[2][3][4][5]

3.1. Materials and Equipment

-

1-Aminopiperidin-2-one (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (or a gravimetric method)

3.2. Experimental Procedure

-

Preparation of Solvent: Select the desired organic solvent and ensure it is of high purity.

-

Sample Preparation: Accurately weigh a small amount of 1-Aminopiperidin-2-one and record the mass.

-

Initial Solubility Test (Qualitative):

-

Place a small, known amount of the compound (e.g., 1-5 mg) into a vial.

-

Add the selected solvent dropwise while agitating the mixture (e.g., using a vortex mixer).

-

Observe if the solid dissolves completely. This provides a preliminary indication of solubility (e.g., soluble, partially soluble, or insoluble).[4][5][6]

-

-

Quantitative Solubility Determination (Equilibrium Method):

-

Add an excess amount of 1-Aminopiperidin-2-one to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required may need to be determined experimentally.

-

After equilibration, allow the mixture to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Transfer the filtered, saturated solution to a pre-weighed volumetric flask and record the mass of the solution.

-

Dilute the solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Concentration Analysis:

-

Chromatographic Method (HPLC/GC): Analyze the diluted solution using a calibrated HPLC or GC method to determine the precise concentration of 1-Aminopiperidin-2-one.

-

Gravimetric Method: Alternatively, evaporate the solvent from the known mass of the filtered saturated solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound) and weigh the remaining solid residue.[3]

-

-

Calculation of Solubility:

-

From the concentration determined in the previous step, calculate the mass of 1-Aminopiperidin-2-one dissolved in the initial volume of the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

3.3. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 1-Aminopiperidin-2-one and all solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 1-Aminopiperidin-2-one.

Conclusion

While quantitative solubility data for 1-Aminopiperidin-2-one in organic solvents is not currently available in the public domain, this guide provides a robust experimental protocol for its determination. The provided workflow and diagram offer a clear and structured approach for researchers to generate this essential data, facilitating the effective use of this compound in various scientific and developmental applications.

References

Unlocking Stereochemical Diversity: A Technical Guide to the Potential Stereoisomers of 1-Aminopiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemical landscape of 1-aminopiperidin-2-one. While the parent molecule is achiral, this document delves into its conformational isomerism and the potential for generating a rich diversity of stereoisomers through substitution. This guide will serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a theoretical framework and practical methodologies for the synthesis and analysis of chiral 1-aminopiperidin-2-one derivatives.

Introduction to 1-Aminopiperidin-2-one: An Achiral Scaffold

1-Aminopiperidin-2-one is a heterocyclic compound featuring a six-membered piperidin-2-one (δ-valerolactam) ring with an amino group attached to the nitrogen atom at position 1. The fundamental structure of 1-aminopiperidin-2-one, in its unsubstituted form, does not possess any chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups. In the case of 1-aminopiperidin-2-one, none of the carbon atoms in the ring fulfill this requirement. Consequently, the molecule is achiral and does not exhibit enantiomerism or diastereomerism.

Despite its achirality, the piperidine ring is not planar and exists in various conformations. Furthermore, the introduction of substituents onto the carbon backbone of the ring can readily induce chirality, opening up a vast space of potential stereoisomers with distinct three-dimensional arrangements and potentially different biological activities.

Conformational Isomerism: The Dynamic Nature of the Piperidine Ring

The non-planar nature of the piperidine ring in 1-aminopiperidin-2-one results in the existence of conformational isomers. These are stereoisomers that can be interconverted by rotation about single bonds.

Chair and Boat Conformations

The most stable conformation of a six-membered ring like piperidine is the chair conformation . In this arrangement, the carbon atoms alternate being above and below the mean plane of the ring, minimizing both angle strain and torsional strain. The piperidine ring can undergo a process called ring inversion or ring flipping , where one chair conformation is converted into another. In this process, axial substituents become equatorial, and equatorial substituents become axial.

Another, less stable conformation is the boat conformation . This form is higher in energy due to torsional strain from eclipsing hydrogen atoms and steric strain between the "flagpole" hydrogens. The boat conformation is generally a transient state in the interconversion between different chair and twisted-boat forms.

The conformational equilibrium of the piperidine ring is a critical aspect to consider, as the spatial orientation of any substituents will be dictated by these conformations.

Tautomerism in N-acylated Cyclic Hydrazines: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development. For N-acylated cyclic hydrazines, a scaffold present in numerous biologically active compounds, the existence of tautomeric forms can significantly influence their physicochemical properties, pharmacokinetic profiles, and target interactions. Understanding and controlling the tautomeric landscape of these molecules is therefore paramount for the rational design of effective and safe therapeutics. This technical guide provides an in-depth overview of the tautomerism in N-acylated cyclic hydrazines, focusing on quantitative analysis, detailed experimental protocols, and visual representations of the underlying chemical logic.

Core Concepts: Amide-Imidol and Ring-Chain Tautomerism

N-acylated cyclic hydrazines primarily exhibit amide-imidol tautomerism. This involves the migration of a proton from the nitrogen atom of the amide group to the carbonyl oxygen, resulting in an imidol tautomer. The position of this equilibrium is influenced by factors such as the nature of the acyl group, the ring size and substitution of the cyclic hydrazine, solvent polarity, temperature, and pH.

In some instances, ring-chain tautomerism can also be observed, where the cyclic hydrazine ring can open to form a linear hydrazone derivative. This guide will focus predominantly on the more common amide-imidol tautomerism.

Quantitative Analysis of Tautomeric Equilibria

The quantitative assessment of tautomeric populations is crucial for establishing structure-activity relationships (SAR) and for understanding a compound's behavior in different biological environments. Spectroscopic and computational methods are the primary tools for this analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the tautomeric equilibrium of a series of N-acylated cyclic hydrazines, illustrating the influence of substitution and solvent on the tautomeric ratio.

| Compound ID | R Group | Solvent | Tautomer Ratio (Amide:Imidol) | Equilibrium Constant (Kt = [Imidol]/[Amide]) | Reference |

| 1a | -CH₃ | CDCl₃ | 95 : 5 | 0.053 | Fictional Data |

| 1b | -CH₃ | DMSO-d₆ | 85 : 15 | 0.176 | Fictional Data |

| 2a | -Ph | CDCl₃ | 90 : 10 | 0.111 | Fictional Data |

| 2b | -Ph | DMSO-d₆ | 75 : 25 | 0.333 | Fictional Data |

| 3a | -CF₃ | CDCl₃ | 98 : 2 | 0.020 | Fictional Data |

| 3b | -CF₃ | DMSO-d₆ | 92 : 8 | 0.087 | Fictional Data |

Note: The data presented in this table is illustrative and intended for demonstration purposes. Actual experimental values will vary depending on the specific molecular structures and conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of tautomeric systems.

Synthesis of N-Acylated Cyclic Hydrazines

The synthesis of N-acylated cyclic hydrazines, such as N-substituted phthalazinones, is a key first step.

General Procedure for the Synthesis of N-Substituted Phthalazinones:

-

Reaction Setup: To a solution of the starting phthalic anhydride in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired hydrazine derivative.[1]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period (e.g., 2-4 hours).[1] Acetic acid can be used as a catalyst.[1]

-

Work-up: After cooling to room temperature, the precipitated product is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization to afford the desired N-substituted phthalazinone.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis

NMR spectroscopy is a powerful non-destructive technique for the quantitative analysis of tautomeric mixtures in solution.[3]

Step-by-Step Protocol for Quantitative ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh a known amount of the N-acylated cyclic hydrazine (e.g., 5-10 mg).

-

Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

For absolute quantification, a known amount of an internal standard with a non-overlapping signal can be added.[4]

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a calibrated spectrometer.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery, which is crucial for accurate integration.[5]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]

-

-

Data Processing:

-

Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve S/N without significantly distorting the signal shape.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Perform a baseline correction to ensure a flat baseline across the entire spectrum.

-

-

Quantitative Analysis:

-

Identify distinct, well-resolved signals corresponding to each tautomer.

-

Carefully integrate the selected signals. The area under each peak is directly proportional to the number of protons giving rise to that signal.[4]

-

Calculate the molar ratio of the tautomers by dividing the integral of a signal from one tautomer by the integral of a corresponding signal (with the same number of protons) from the other tautomer.

-

The equilibrium constant (Kt) can be calculated from the ratio of the integrated signals.[7]

-

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction provides unambiguous structural information about the solid-state form of a molecule, confirming the predominant tautomer in the crystal lattice.[8]

Detailed Methodology for Single Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the N-acylated cyclic hydrazine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build and refine the molecular model against the experimental data to determine the precise atomic positions, bond lengths, and bond angles.[9] This refinement process will reveal the location of the tautomeric proton.

-

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the relative stabilities of tautomers and for complementing experimental findings.

Practical Guide to DFT Calculation of Tautomer Ratios:

-

Structure Preparation:

-

Build the 3D structures of all possible tautomers of the N-acylated cyclic hydrazine using a molecular modeling software.

-

-

Geometry Optimization:

-

Perform a geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[10]

-

Verify that the optimized structures correspond to true energy minima by performing a frequency calculation (no imaginary frequencies).

-

-

Solvation Effects:

-

To model the effect of a solvent, perform a second geometry optimization for each tautomer using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[11]

-

-

Energy Calculation and Tautomer Ratio:

-

Calculate the Gibbs free energy (G) for each optimized tautomer in the desired phase (gas or solution).

-

The relative Gibbs free energy (ΔG) between two tautomers can be used to calculate the equilibrium constant (Kt) using the equation: ΔG = -RT ln(Kt).

-

The tautomer ratio can then be determined from Kt.

-

Visualizing Tautomerism and Analytical Workflows

Visual diagrams are invaluable for communicating complex chemical concepts and experimental processes. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of tautomerism in N-acylated cyclic hydrazines.

Caption: Amide-Imidol Tautomeric Equilibrium.

Note: The IMG tag in the DOT script is a placeholder. For actual rendering, you would replace "amide_tautomer.png" and "imidol_tautomer.png" with paths to images of the respective tautomeric structures.

Caption: Workflow for Tautomer Analysis.

Conclusion

The tautomeric behavior of N-acylated cyclic hydrazines is a multifaceted phenomenon with profound implications for drug discovery. A comprehensive understanding of the factors governing tautomeric equilibria is essential for optimizing the properties of drug candidates. This guide has provided a framework for the quantitative analysis of these systems, including detailed experimental and computational protocols. By integrating these approaches, researchers can effectively characterize the tautomeric landscape of N-acylated cyclic hydrazines, paving the way for the development of more effective and targeted therapeutics. The importance of considering tautomerism in drug design cannot be overstated, as it directly impacts a molecule's biological activity and developability.[12]

References

- 1. longdom.org [longdom.org]

- 2. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. emerypharma.com [emerypharma.com]

- 5. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. scirp.org [scirp.org]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. pulstec.net [pulstec.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 1-Amino-2-Piperidone Derivatives: A Comprehensive Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-amino-2-piperidone scaffold, a unique heterocyclic structure, has emerged as a privileged motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of debilitating diseases. This technical guide provides a comprehensive literature review of 1-amino-2-piperidone derivatives, with a particular focus on their synthesis, anticancer, and anti-Alzheimer's disease properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

Synthetic Strategies and Methodologies

The synthesis of the 1-amino-2-piperidone core, also known as N-amino-δ-valerolactam, can be achieved through several strategic approaches. A common and effective method involves the cyclization of a suitable precursor, such as N-amino-ornithine or a derivative of 5-aminovaleric acid.[1][2][3]

Experimental Protocol: Synthesis of 1-Amino-2-Piperidone from L-Ornithine Hydrochloride

This protocol outlines a plausible synthetic route for 1-amino-2-piperidone, derived from established methods for the cyclization of amino acids and N-amination.

Materials:

-

L-Ornithine hydrochloride

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

Sodium methoxide (NaOMe) in methanol

-

Hydroxylamine-O-sulfonic acid

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Esterification of L-Ornithine: L-Ornithine hydrochloride (1 equivalent) is suspended in anhydrous methanol. The suspension is cooled to 0°C, and thionyl chloride (2.2 equivalents) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours. The solvent is removed under reduced pressure to yield the methyl ester hydrochloride.

-

Cyclization to 2-Piperidone: The crude methyl ester hydrochloride is dissolved in methanol and treated with a solution of sodium methoxide in methanol (2.5 equivalents) at 0°C. The mixture is stirred at room temperature for 24 hours to effect cyclization to δ-valerolactam (2-piperidone). The reaction is monitored by thin-layer chromatography (TLC).

-

N-Amination: The resulting 2-piperidone is then subjected to N-amination. A solution of hydroxylamine-O-sulfonic acid (1.5 equivalents) in methanol is prepared and added dropwise to a solution of the 2-piperidone and sodium bicarbonate (3 equivalents) in water at 0°C. The reaction is stirred at room temperature for 12 hours.

-

Work-up and Purification: The reaction mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 1-amino-2-piperidone.

Anticancer Activity of 1-Amino-2-Piperidone Derivatives

A growing body of evidence highlights the potent anticancer activities of various 1-amino-2-piperidone derivatives. These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines.[4][5] The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway, characterized by the modulation of the Bax/Bcl-2 protein ratio and the activation of executioner caspases.[4][5][6][7]

Quantitative Anticancer Activity Data

| Compound ID | Cancer Cell Line | GI₅₀ (µM) | IC₅₀ (µM) | Reference |

| EF31 | NF-κB-dependent cancer cell lines | - | ~5 | [8] |

| Compound 2608 | CEM (lymphoma) | - | Low µM to nM range | [5] |

| Compound 2610 | COLO 205 (colon) | - | Low µM to nM range | [5] |

Signaling Pathway: Intrinsic Apoptosis Induction

The diagram below illustrates the proposed signaling pathway for the anticancer activity of 1-amino-2-piperidone derivatives.

Caption: Intrinsic apoptosis pathway induced by 1-amino-2-piperidone derivatives.

Anti-Alzheimer's Disease Activity of 1-Amino-2-Piperidone Derivatives

1-Amino-2-piperidone derivatives have also shown considerable promise as therapeutic agents for Alzheimer's disease. Their neuroprotective effects are attributed to their ability to inhibit the aggregation of β-amyloid (Aβ) peptides and to suppress neuroinflammation.[9] The inhibition of Aβ aggregation is a key strategy in preventing the formation of toxic oligomers and plaques, which are hallmarks of Alzheimer's pathology. Furthermore, the anti-inflammatory properties of these compounds, potentially mediated through the MyD88-dependent signaling pathway, can mitigate the chronic neuroinflammatory state associated with the disease.[9][10][11][12]

Quantitative Anti-Alzheimer's Disease Activity Data

| Compound ID | Assay | Inhibition (%) | IC₅₀ (µM) | Reference |

| Compound 7q | Aβ(1-42) self-aggregation | 59.11 at 20 µM | - | [9] |

| Compound 6b | Anti-inflammatory (LPS-induced BV-2 cells) | - | - | [9] |

| Compound 7p | Anti-inflammatory (LPS-induced BV-2 cells) | - | - | [9] |

Signaling Pathway: Neuroprotection in Alzheimer's Disease

The following diagram depicts the proposed mechanism of action for the neuroprotective effects of 1-amino-2-piperidone derivatives in the context of Alzheimer's disease.

References

- 1. Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Valerolactam – Wikipedia [de.wikipedia.org]

- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of myeloid differentiation factor 88 signaling mediated by histidine-grafted poly(β-amino ester) ester nanovector induces donor-specific liver allograft tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MyD88 and beyond: a perspective on MyD88-targeted therapeutic approach for modulation of host immunity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Cyclic Hydrazide Natural Products: A Technical Guide for Researchers

December 2025

Introduction

Cyclic hydrazide natural products represent a structurally diverse class of secondary metabolites with a wide array of potent biological activities. The presence of the cyclic hydrazine moiety, often in the form of a piperazic acid residue, imparts unique conformational constraints and chemical properties that contribute to their bioactivity. These compounds, isolated from various microbial sources, have garnered significant interest in the fields of drug discovery and chemical biology. Their activities span from immunosuppression and anticancer effects to antimicrobial and antimalarial properties. This technical guide provides an in-depth overview of the core biological roles of selected cyclic hydrazide natural products, with a focus on their quantitative bioactivities, the experimental protocols used to determine these activities, and their known mechanisms of action and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating class of natural products.

Quantitative Bioactivity Data

The biological activities of cyclic hydrazide natural products are often potent, as demonstrated by their low IC50, EC50, or Minimum Inhibitory Concentration (MIC) values. The following tables summarize the quantitative data for representative compounds.

Table 1: Immunosuppressive Activity of Sanglifehrin A

| Compound | Assay | Cell Line/System | IC50 (nM) | Reference |

| Sanglifehrin A | Mixed Lymphocyte Reaction (MLR) | Murine T-cells | 70 | [1] |

| Sanglifehrin A | IL-2 Dependent T-cell Proliferation | Murine T-cells | 200 | [1][2] |

Table 2: Antimalarial Activity of Actinoramide A

| Compound | Assay | Plasmodium falciparum Strain | EC50 (nM) | Reference |

| Actinoramide A | In vitro antiplasmodial assay | W2 | 13.0 | [3] |

| Actinoramide A | In vitro antiplasmodial assay | Dd2 | 12.8 | [3] |

| Actinoramide A | In vitro antiplasmodial assay | Dd2 Kelch13 C580Y | 10.7 | [3] |

| Actinoramide A | In vitro antiplasmodial assay | Dd2 Kelch13 R539T | 11.4 | [3] |

Table 3: Antibacterial Activity of BE-43472B

| Compound | Bacterial Strain | MIC50 (µM) | Reference |

| BE-43472B | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.11 | [4] |

| BE-43472B | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.23 | [4] |

| BE-43472B | Vancomycin-resistant Enterococcus faecalis (VRE) | 0.90 | [4] |

| BE-43472B | Tetracycline-resistant Staphylococcus aureus (TRSA) | 0.11 | [4] |

Table 4: Cytotoxic Activity of Piperazic Acid-Containing Lipopeptides (from Streptomyces tuirus PHM034)

| Compound | Human Cancer Cell Line | GI50 (nM) | Reference |

| PM130391 | A549 (Lung Carcinoma) | 100 | [5] |

| PM130391 | HT-29 (Colon Adenocarcinoma) | 10 | [5] |

| PM130391 | MDA-MB-231 (Breast Adenocarcinoma) | 10 | [5] |

| PM130391 | PSN1 (Pancreas Adenocarcinoma) | 10 | [5] |

| PM130392 | A549 (Lung Carcinoma) | 30 | [5] |

| PM130392 | HT-29 (Colon Adenocarcinoma) | 10 | [5] |

| PM130392 | MDA-MB-231 (Breast Adenocarcinoma) | 10 | [5] |

| PM130392 | PSN1 (Pancreas Adenocarcinoma) | 10 | [5] |

| PM140293 | A549 (Lung Carcinoma) | 30 | [5] |

| PM140293 | HT-29 (Colon Adenocarcinoma) | 10 | [5] |

| PM140293 | MDA-MB-231 (Breast Adenocarcinoma) | 10 | [5] |

| PM140293 | PSN1 (Pancreas Adenocarcinoma) | 3 | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and widely used techniques in the field.

Mixed Lymphocyte Reaction (MLR) Assay for Immunosuppressive Activity

This assay is a cornerstone for assessing the in vitro immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.[3][6][7]

a. Cell Preparation:

-

Responder Cells: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation. To obtain a purified CD4+ T-cell population, further process the PBMCs using magnetic-activated cell sorting (MACS) with CD4 microbeads.

-

Stimulator Cells: Isolate PBMCs from a second, unrelated, HLA-mismatched donor. To create a one-way MLR, treat these stimulator cells with a mitotic inhibitor such as mitomycin C (25 µg/mL for 45 minutes) or irradiation to prevent their proliferation.[8]

b. Assay Setup:

-

In a 96-well flat-bottom plate, co-culture the responder T-cells (e.g., 3 x 10^5 cells/well) with the treated stimulator cells (e.g., at a 1:1 to 1:100 stimulator-to-responder ratio) in complete RPMI-1640 medium.[8]

-

Add serial dilutions of the test compound (e.g., Sanglifehrin A) to the wells. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., cyclosporin A).

c. Proliferation Measurement:

-

Incubate the plates for 3-7 days at 37°C in a humidified 5% CO2 incubator.[9]

-

To quantify T-cell proliferation, add [3H]-thymidine to each well during the final 18 hours of incubation. Proliferating cells will incorporate the radiolabel into their DNA.

-

Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

d. Data Analysis:

-

Calculate the percentage of inhibition of proliferation for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This fluorescence-based assay is a widely used method to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of a compound against the erythrocytic stages of Plasmodium falciparum.[10][11][12]

a. Parasite Culture:

-

Maintain asynchronous P. falciparum cultures (e.g., W2, Dd2 strains) in human O+ erythrocytes at 2-5% hematocrit in complete RPMI-1640 medium supplemented with human serum or Albumax II.[13]

-

Incubate cultures at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[14]

-

Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment before initiating the assay.

b. Assay Setup:

-

In a 96-well black, clear-bottom microplate, add serial dilutions of the test compound (e.g., Actinoramide A) in complete medium.

-

Add the synchronized ring-stage parasite culture (final parasitemia of 0.5-1% and hematocrit of 2%) to each well.[13]

-

Include drug-free controls (parasitized red blood cells) and background controls (uninfected red blood cells).

c. Incubation and Lysis:

-

Incubate the plate for 72 hours under the same culture conditions.

-

After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and parasites, releasing the parasite DNA.

-

Incubate the plate in the dark at room temperature for 1-2 hours to allow the SYBR Green I dye to intercalate with the parasite DNA.

d. Fluorescence Measurement and Data Analysis:

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-